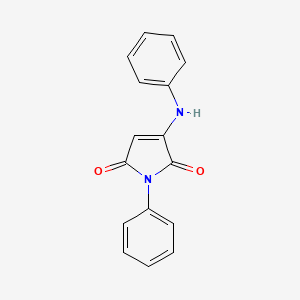

3-Anilino-1-phenyl-1h-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGOYNWJJKTCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302238 | |

| Record name | 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13797-26-7 | |

| Record name | NSC149809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Anilino 1 Phenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing 3-anilino-1-phenyl-1H-pyrrole-2,5-dione and related structures often involve multi-step sequences, providing a reliable foundation for accessing these molecules.

Stepwise Cyclization Approaches

A common and widely used method involves a two-step approach starting from maleic anhydride (B1165640) and an appropriate aniline (B41778). iosrjournals.org

The initial step is the acylation of an aniline with maleic anhydride to form an N-substituted maleanilic acid. tandfonline.com This reaction is typically straightforward, with anilines readily reacting with maleic anhydride at room temperature through a ring-opening mechanism to produce maleanilic acids in high yields. iosrjournals.org For instance, the reaction of aniline with maleic anhydride yields maleanilic acid, a key intermediate. orgsyn.org Similarly, reacting 4-chloroaniline (B138754) with maleic anhydride produces N-(4-chloro)maleanilic acid. tandfonline.com The reaction is often carried out in a suitable solvent like ethyl ether or ethyl acetate (B1210297). orgsyn.orgresearchgate.net The formation of the maleanilic acid is generally a high-yielding process, often quantitative. google.com

Table 1: Synthesis of Maleanilic Acid Derivatives

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Aniline | Maleanilic acid | 97-98% | orgsyn.org |

The second step involves the cyclodehydration of the maleanilic acid intermediate to form the corresponding maleimide (B117702). google.com This intramolecular cyclization can be achieved using various reagents and conditions. A classic and effective method employs acetic anhydride in the presence of a catalyst like sodium acetate or p-toluenesulfonic acid. orgsyn.orgresearchgate.netresearchgate.net The maleanilic acid is heated with these reagents, leading to the formation of the imide ring through the elimination of a water molecule. orgsyn.orgresearchgate.net

Alternative dehydrating agents and conditions have also been explored to optimize this cyclization. These include:

Triphenylphosphine and Bromotrichloromethane: This reagent system can effect the cyclization of maleanilic acids to N-arylmaleimides. iosrjournals.org

Acetyl Chloride and Triethylamine: This combination serves as another effective method for the ring closure of maleanilic acids. iosrjournals.org

Dicyclohexylcarbodiimide (DCC): A solvent-free approach involves grinding the maleanilic acid with DCC at room temperature. tandfonline.com

The choice of cyclization protocol can be influenced by factors such as desired yield, reaction time, and environmental considerations (green chemistry). tandfonline.com For example, microwave-assisted cyclization has been shown to dramatically reduce reaction times. tandfonline.com

Table 2: Intramolecular Cyclization Methods for Maleimide Synthesis

| Maleanilic Acid Derivative | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Maleanilic acid | Acetic anhydride, Sodium acetate | Heating on a steam bath | N-Phenylmaleimide | 75-80% | orgsyn.org |

| N-(4-chloro)maleanilic acid | Acetic anhydride, Sodium acetate | 60-70°C | N-(4-chlorophenyl)maleimide | High | tandfonline.com |

| Maleamic acids | p-Toluenesulfonic acid | Heating in DMF/toluene (B28343) | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-diones | Not specified | researchgate.net |

Condensation Reactions of Appropriate Precursors

The synthesis of pyrrole (B145914) derivatives, including the pyrrole-2,5-dione core, can also be achieved through condensation reactions. The Paal-Knorr pyrrole synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While not directly synthesizing the target compound, this highlights the general strategy of constructing the pyrrole ring through condensation. More specifically, the condensation of anilines with bioderived furans over a solid acid catalyst has been reported for the synthesis of N-substituted pyrroles. researchgate.net

Reactions Involving N3-Substituted Amidrazones with Maleic Anhydrides

A distinct synthetic route involves the reaction of N3-substituted amidrazones with maleic anhydrides. nih.gov In a specific example, N3-substituted amidrazones react with 2,3-dimethylmaleic anhydride to exclusively form 1H-pyrrole-2,5-dione derivatives. mdpi.com This reaction proceeds regardless of the reaction conditions, suggesting that 2,3-dimethylmaleic anhydride facilitates this particular reaction course. mdpi.com The reactions are typically carried out in solvents like toluene or chloroform (B151607) at their boiling points to achieve good yields in a shorter time. mdpi.com

Cyclization of Arylaminofumarates with Primary Amines

The synthesis of 1-alkyl-3-arylaminopyrrole-2,5-diones can be accomplished through the reaction of arylaminofumarates with primary aliphatic amines. researchgate.net This method provides a direct route to N-alkylated 3-aminomaleimide derivatives. The reaction demonstrates an exchange of functional groups, leading to the desired product structure. researchgate.net

Strategies for N-Substitution in Pyrrole-2,5-diones

The introduction of various substituents at the N-1 position of the pyrrole-2,5-dione (maleimide) ring is a cornerstone for creating a diverse library of compounds. This allows for the modulation of the molecule's steric and electronic properties. The two most prominent strategies for achieving N-substitution are the reaction of maleic anhydrides with amines and the Paal-Knorr pyrrole synthesis.

Condensation of Maleic Anhydrides with Primary Amines

A widely utilized and classical method for synthesizing N-substituted maleimides involves a two-step reaction starting from maleic anhydride or its substituted derivatives. srce.hrrsc.org The first step is the acylation of a primary amine with maleic anhydride, which proceeds readily to form an intermediate N-arylmaleamic acid. mdpi.com The subsequent step involves a cyclodehydration reaction of the maleamic acid, typically promoted by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final N-substituted maleimide. srce.hrrsc.orgmdpi.com This method is highly effective for preparing N-aryl maleimides. researchgate.net

For instance, the synthesis of N-arylmaleimides from various aromatic amines and maleic anhydride follows this reliable two-step pathway, providing the target compounds in high yields. srce.hrmdpi.com

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful and versatile reaction for forming pyrrole rings, including the pyrrole-2,5-dione scaffold. organic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or weakly acidic conditions. organic-chemistry.orgresearchgate.net The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org This approach has been adapted for green chemistry principles, with some procedures using water as the solvent and obviating the need for a catalyst. researchgate.net Various catalysts, including iron(III) chloride and different types of alumina, have also been employed to improve reaction efficiency and yield. organic-chemistry.orgmdpi.com This strategy is suitable for producing a wide array of N-substituted pyrroles from diverse primary amines, including aliphatic and aromatic variants. researchgate.netmdpi.com

| Synthetic Strategy | Precursors | Key Reaction Steps | Typical Conditions | Reference |

|---|---|---|---|---|

| Condensation Reaction | Maleic Anhydride & Primary Amine | 1. Acylation to form Maleamic Acid 2. Cyclodehydration | Heating with Acetic Anhydride and Sodium Acetate | srce.hrmdpi.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound & Primary Amine | Condensation and Cyclization | Neutral or weakly acidic (e.g., Acetic Acid); sometimes catalyzed by Lewis acids (e.g., FeCl₃) | organic-chemistry.orgorganic-chemistry.org |

Introduction of Substituents onto the Pyrrole Ring and Phenyl Moieties

Functionalization of the core this compound structure can be achieved by introducing substituents onto the C-4 position of the pyrrole ring or onto the two distinct phenyl rings. The strategies for these modifications differ significantly due to the varied electronic nature of the rings.

Pyrrole Ring Functionalization

The pyrrole-2,5-dione ring is electron-deficient, which makes it generally unreactive toward electrophilic substitution. Therefore, functionalization of the C-4 position typically involves either building the ring from an already substituted precursor or employing modern cross-coupling techniques.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Unsymmetrical 3,4-disubstituted maleimides can be synthesized with high selectivity and in good yields through the reaction of 3,4-dihalomaleimides with organometallic reagents, such as those derived from indium. organic-chemistry.org This allows for the introduction of a wide variety of alkyl, aryl, heteroaryl, and alkynyl groups. organic-chemistry.org Other transition metal-catalyzed reactions, such as desulfitative arylation, can also be used to furnish mono- or diaryl maleimides. organic-chemistry.org Furthermore, phosphine-catalyzed methods have been developed for the synthesis of functionalized 3,4-disubstituted maleimides. nih.gov

Phenyl Moieties Functionalization

The introduction of substituents onto the N-phenyl and 3-anilino phenyl rings is most commonly achieved through electrophilic aromatic substitution (EAS). wikipedia.org The outcome of these reactions is dictated by the electronic influence of the groups already attached to each ring. lkouniv.ac.in

N-Phenyl Moiety: The pyrrole-2,5-dione (maleimide) group acts as an electron-withdrawing group, thereby deactivating the N-phenyl ring to which it is attached. lkouniv.ac.in This deactivation slows the rate of electrophilic substitution. As a result, incoming electrophiles are directed to the meta position of this ring. lkouniv.ac.inwvu.edu

3-Anilino Moiety: In contrast, the amino (-NH-) linkage of the anilino group is a potent activating group. wikipedia.org It strongly donates electron density into its attached phenyl ring, significantly increasing the rate of electrophilic substitution. lkouniv.ac.in This group directs incoming electrophiles to the ortho and para positions. wikipedia.orglkouniv.ac.in This directing effect arises because the nitrogen atom can effectively stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.org

Therefore, in a competitive electrophilic substitution reaction on this compound, substitution is expected to occur preferentially on the activated anilino ring at the ortho and para positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

| Molecular Moiety | Electronic Nature | Preferred Substitution Type | Directing Effect | Synthetic Methods | Reference |

|---|---|---|---|---|---|

| Pyrrole Ring (C-4) | Electron-Deficient | Nucleophilic / Cross-Coupling | N/A (single position) | Palladium-catalyzed cross-coupling of halomaleimides | organic-chemistry.org |

| N-Phenyl Ring | Deactivated | Electrophilic Aromatic Substitution | Meta-directing | Nitration, Halogenation, Sulfonation, Friedel-Crafts | lkouniv.ac.in |

| 3-Anilino Phenyl Ring | Activated | Electrophilic Aromatic Substitution | Ortho-, Para-directing | Nitration, Halogenation, Sulfonation, Friedel-Crafts | wikipedia.org |

Advanced and Catalytic Synthetic Approaches

Click Chemistry Applications (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition for Hybrid Structures)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govnih.gov This reaction can be used to link the 3-anilino-1-phenyl-1H-pyrrole-2,5-dione moiety to other molecules, creating complex hybrid structures.

To utilize CuAAC, one of the components must bear a terminal alkyne and the other an azide. For example, a synthetic strategy could involve:

Synthesizing an aniline (B41778) derivative containing a terminal alkyne, such as 4-ethynylaniline.

Reacting this functionalized aniline with 3-bromo-1-phenyl-1H-pyrrole-2,5-dione via a copper- or palladium-catalyzed amination to produce 3-((4-ethynylphenyl)amino)-1-phenyl-1H-pyrrole-2,5-dione.

Reacting this alkyne-functionalized maleimide (B117702) derivative with an azide-containing molecule (e.g., benzyl (B1604629) azide, an azide-modified peptide, or polymer) in the presence of a Cu(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the desired triazole-linked hybrid structure. mdpi.com

This modular approach allows for the straightforward construction of complex architectures with potential applications in materials science and medicinal chemistry. researchgate.netfrontiersin.org

Table 2: General Protocol for CuAAC "Click" Reaction

| Step | Reagent/Condition | Purpose | Source |

|---|---|---|---|

| 1 | Alkyne-functionalized maleimide in solvent | Substrate | nih.gov |

| 2 | Azide-functionalized molecule | Coupling Partner | nih.gov |

| 3 | CuSO₄·5H₂O (1-5 mol%) | Catalyst Precursor | mdpi.com |

| 4 | Sodium Ascorbate (5-10 mol%) | Reducing Agent | mdpi.com |

| 5 | t-butanol/H₂O or DMSO | Solvent System | nih.gov |

| 6 | Room Temperature | Reaction Condition | mdpi.com |

This table outlines a typical procedure for performing a CuAAC reaction to create hybrid molecules.

Solvent-Free and Green Chemistry Methodologies for Pyrrole-2,5-diones

Green chemistry principles aim to reduce waste, minimize energy consumption, and use safer chemicals. unibo.it These principles have been applied to the synthesis of the core N-phenylmaleimide structure. A common green approach involves the two-step reaction of maleic anhydride (B1165640) with a substituted aniline. tandfonline.comresearchgate.net

These methods are highly atom-economical and reduce the environmental impact associated with solvent use and purification. researchgate.netrsc.org While these procedures typically yield the N-substituted maleimide scaffold, they are foundational for the subsequent introduction of the 3-anilino group via the catalytic methods described previously.

Table 3: Comparison of Synthetic Methods for N-Phenylmaleimide Synthesis

| Method | Solvents | Conditions | Key Advantage | Source |

|---|---|---|---|---|

| Traditional | Diethyl ether, Cyclohexane | Multi-step with organic solvents | Well-established | tandfonline.com |

| Solvent-Free Grinding | None (for first step) | Room temperature, grinding | Reduces solvent waste | tandfonline.com |

| Microwave-Assisted | Minimal or no solvent | Elevated temperature and pressure | Rapid reaction times | N/A |

This table compares traditional and greener approaches to synthesizing the N-phenylmaleimide core structure.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the Pyrrole-2,5-dione Core

The maleimide (B117702) core is characterized by an electron-deficient carbon-carbon double bond and two carbonyl groups, making it susceptible to various addition and polymerization reactions.

Reactions at the Unsaturated C=C Double Bond

The C=C double bond in the pyrrole-2,5-dione ring is highly reactive towards nucleophilic additions due to the electron-withdrawing effect of the adjacent carbonyl groups. This reaction, a type of Michael addition, is a common transformation for this class of compounds. For instance, the reaction of N-arylmaleimides with S,N-binucleophiles is a well-established method for synthesizing 2-(4-oxothiazolidin-5-yl)-N-R-phenylacetamides. mdpi.com This involves a thiol-ene click reaction where the thiol group of the nucleophile adds across the double bond. mdpi.com

While less common, electrophilic additions can also occur, though the electron-deficient nature of the double bond makes it less favorable. The specific conditions and the nature of the electrophile would be critical for such reactions to proceed.

Cycloaddition Reactions

The double bond of the pyrrole-2,5-dione core can act as a dienophile in Diels-Alder reactions. These [4+2] cycloaddition reactions are a powerful tool for the construction of complex cyclic systems. For example, 3-Phenyl-Δ2-pyrroline-4,5-dione, a related compound, has been shown to be a useful dienophile, yielding angularly substituted cis-fused tetrahydro-indoles. rsc.org Similarly, 1,3-dipolar cycloaddition reactions with nitrile imines can occur at the exocyclic C=C double bond of related hydantoin (B18101) structures, leading to the formation of spiro-pyrazoline-imidazolidine-2,5-diones. mdpi.com

Polymerization Pathways

The maleimide functionality is known to participate in polymerization reactions. N-substituted maleimides can undergo both homopolymerization and copolymerization, typically through free-radical or anionic mechanisms. The resulting polymers often exhibit high thermal stability. For instance, donor-acceptor polymers containing a tetraaryl-diketopyrrolo[3,2-b]-pyrrole (isoDPP) core, which is structurally related to the pyrrole-2,5-dione, have been synthesized and show excellent thermal stability. rsc.org The polymerization of 1-phenyl-1,3-butadiene, a monomer that can be derived from cinnamaldehyde, has also been explored, yielding polymers with tunable thermal properties. researchgate.net

Chemical Transformations of the Anilino Substituent

The anilino group attached to the pyrrole-2,5-dione ring also influences the molecule's reactivity and can itself undergo chemical transformations.

Nucleophilic Substitution Reactions at the Phenylamino Group

The anilino group, being an amine, can act as a nucleophile. However, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which reduces its nucleophilicity compared to alkylamines. chemistrysteps.com Nucleophilic aromatic substitution reactions can occur on the phenyl ring of the anilino group, particularly if it is activated by electron-withdrawing groups. nih.gov For example, aniline (B41778) derivatives can react with aryl halides in the presence of a strong base like sodium amide. chemistrysteps.com The reaction of anilines with activated pyridine (B92270) or phenyl ether derivatives is often general-base catalysed.

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been synthesized by reacting 3,4-dichloro-1H-pyrrole-2,5-diones with appropriate primary amines. nih.gov

Investigations into Transamination Reactions

Transamination, or the exchange of an amino group, is a potential reaction pathway for 3-anilino-1-phenyl-1H-pyrrole-2,5-dione. Studies on related 1-alkyl-3-alkylaminopyrrole-2,5-diones have shown that they can react with primary arylamine hydrochlorides to yield 1-alkyl-3-arylaminopyrrole-2,5-diones. researchgate.net This suggests that under acidic conditions, the anilino group could potentially be displaced by another amine. However, it was also noted that the reverse reaction, the exchange of an arylamino group for an alkylamine, does not readily occur. researchgate.net

Below is a table summarizing the reactivity of the different parts of the this compound molecule.

| Molecular Moiety | Reaction Type | Description |

| Pyrrole-2,5-dione Core (C=C Double Bond) | Nucleophilic Addition (Michael Addition) | The electron-deficient double bond readily reacts with nucleophiles like thiols. |

| Pyrrole-2,5-dione Core (C=C Double Bond) | Cycloaddition (Diels-Alder) | Acts as a dienophile in [4+2] cycloaddition reactions to form cyclic compounds. |

| Pyrrole-2,5-dione Core | Polymerization | Can undergo homopolymerization or copolymerization to form thermally stable polymers. |

| Anilino Substituent | Nucleophilic Aromatic Substitution | The phenyl ring can undergo substitution, especially when activated. |

| Anilino Substituent | Transamination | The anilino group can potentially be exchanged with other amines under certain conditions. |

Redox Chemistry: Oxidation and Reduction Pathways of the Compound

The redox chemistry of this compound is dictated by the presence of both an oxidizable anilino moiety and a reducible maleimide core. The electron-donating nature of the anilino group makes the molecule susceptible to oxidation, while the electron-withdrawing imide functionality facilitates reduction.

Oxidation Pathways:

The oxidation of this compound is expected to primarily occur at the anilino group, which is the most electron-rich part of the molecule. The nitrogen atom of the anilino group possesses a lone pair of electrons that can be readily removed upon oxidation. The electrochemical oxidation of aniline and its derivatives typically proceeds via a one-electron transfer to form a radical cation. nih.govresearchgate.net This initial step is often followed by further reactions, such as dimerization or reaction with other nucleophiles present in the medium.

The enamine-like character of the 3-anilino group, resulting from the conjugation of the nitrogen lone pair with the double bond of the pyrrole (B145914) ring, also contributes to its ease of oxidation. Enamines are known to be electron-rich compounds with intriguing redox properties, and their oxidation potentials have been studied using techniques like cyclic voltammetry. researchgate.netacs.org The oxidation of the enamine moiety would lead to the formation of a radical cation, which can then undergo various follow-up reactions.

The expected oxidation pathway can be summarized as follows:

One-electron oxidation: The initial step involves the removal of one electron from the anilino nitrogen atom to form a radical cation.

Deprotonation: The radical cation can then lose a proton to form a neutral radical.

Further Reactions: This radical can then undergo dimerization (e.g., head-to-tail coupling to form benzidine-like structures) or react with other species in the reaction mixture.

The specific oxidation potential would be influenced by the solvent and the nature of the substituents on the phenyl rings. Generally, electron-donating groups on the aniline ring would lower the oxidation potential, making the compound easier to oxidize. nih.gov

Reduction Pathways:

The reduction of this compound is anticipated to take place at the electron-deficient α,β-unsaturated system of the maleimide ring. The electrochemical reduction of maleimides is a well-established process that typically leads to the corresponding succinimides. This transformation involves the addition of two electrons and two protons across the double bond of the pyrrole-2,5-dione ring.

The proposed reduction pathway is as follows:

One-electron reduction: The first step is the addition of an electron to the lowest unoccupied molecular orbital (LUMO) of the maleimide system, forming a radical anion.

Protonation: The radical anion is then protonated.

Second electron transfer and protonation: A second electron is added, followed by another protonation step to yield the final succinimide (B58015) product.

The presence of the anilino group at the 3-position may influence the reduction potential of the maleimide core. The electron-donating nature of the anilino group could make the reduction slightly more difficult compared to an unsubstituted N-phenylmaleimide.

| Redox Process | Affected Moiety | Key Intermediates | Final Product Type |

|---|---|---|---|

| Oxidation | Anilino Group | Radical cation, Neutral radical | Dimerized products, further oxidized species |

| Reduction | Pyrrole-2,5-dione Ring (Maleimide Core) | Radical anion | 3-Anilino-1-phenylpyrrolidine-2,5-dione (Succinimide derivative) |

Mechanistic Investigations of Representative Reactions (e.g., Nucleophilic Attack leading to ring formation)

The electron-deficient nature of the carbon-carbon double bond in the pyrrole-2,5-dione ring makes this compound susceptible to nucleophilic attack. This reactivity can be harnessed for the synthesis of more complex heterocyclic systems. A representative example is the reaction with hydrazine (B178648) to form a fused pyrazole (B372694) ring, leading to the formation of a pyrazolo[3,4-c]pyrrole-dione derivative.

The mechanism of this transformation involves a sequence of nucleophilic addition, intramolecular cyclization, and dehydration steps.

Mechanism of Pyrazolo[3,4-c]pyrrole-dione Formation:

The reaction of this compound with hydrazine hydrate (B1144303) proceeds through the following proposed mechanistic steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic C4 carbon of the pyrrole-2,5-dione ring. This is a Michael-type addition to the α,β-unsaturated carbonyl system. This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydrazine nitrogen to the C3 carbon, leading to the formation of a zwitterionic intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, which is now suitably positioned, acts as a nucleophile and attacks the carbonyl carbon at the C5 position of the pyrrole-2,5-dione ring. This intramolecular cyclization results in the formation of a five-membered heterocyclic ring fused to the original pyrrole ring.

Dehydration: The resulting bicyclic intermediate contains a hydroxyl group and an amino group on the same carbon. This intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring. The anilino group at the 3-position of the starting material is eliminated during this process.

This reaction is a powerful method for the construction of fused pyrazole heterocyclic systems, which are of significant interest in medicinal chemistry. The synthesis of pyrazoles from enaminones and hydrazine is a well-documented process in organic synthesis. nih.govbeilstein-journals.orgnih.govmdpi.com

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Nucleophilic attack of hydrazine on the C4 position of the pyrrole ring. | Formation of a C-N bond and a tetrahedral intermediate. |

| 2 | Proton transfer to form a zwitterionic intermediate. | Rearrangement of charges. |

| 3 | Intramolecular nucleophilic attack of the second hydrazine nitrogen on the C5 carbonyl group. | Formation of a new five-membered ring. |

| 4 | Elimination of a water molecule and the anilino group. | Aromatization to form the stable pyrazolo[3,4-c]pyrrole-dione. |

An article focusing solely on the chemical compound “this compound,” with detailed, specific experimental data for its spectroscopic and structural elucidation as requested, cannot be generated at this time. Extensive searches for primary literature containing the specific ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and X-ray crystallography data for this exact compound have not yielded the required information.

The search results did identify literature on related compounds, such as various N-phenylmaleimide derivatives and other substituted pyrrole-2,5-diones. For instance, studies on N-aryl maleimides describe general synthetic routes and provide spectroscopic data for those specific derivatives. However, this information is not directly applicable to the 3-anilino substituted target compound and therefore cannot be used to accurately fulfill the detailed outline provided in the user's request.

Without access to published research that specifically characterizes "this compound," it is not possible to provide the scientifically accurate and data-rich content required for the following sections:

Spectroscopic and Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

To generate the requested article, a primary scientific source detailing the synthesis and comprehensive characterization of "3-Anilino-1-phenyl-1H-pyrrole-2,5-dione" would be necessary. Such a source could not be located in the public domain through the performed searches.

Pyrrole (B145914) Ring Planarity and Conformational Distortions

The central pyrrole-2,5-dione (maleimide) ring system is a core structural feature. In related compounds, this dione (B5365651) ring system tends to be essentially planar. For instance, in the crystal structure of 1,3,4-Triphenyl-pyrrole-2,5-dione, the maleimide (B117702) ring serves as a central planar core around which the phenyl groups are arranged. researchgate.net Similarly, the tetrahydrofuran-2,5-dione ring in a related molecule shows only a minimal deviation from planarity, with a maximum deviation of 0.014 (3) Å. nih.gov However, the planarity can be influenced by substituents. The introduction of bulky groups can lead to slight distortions such as a flattened envelope or twisted conformation. In the case of this compound, the electronic and steric effects of the anilino and phenyl substituents are key determinants of the final conformation of the heterocyclic ring.

Dihedral Angle Analysis of Aromatic and Heterocyclic Rings

For example, in 1,3,4-Triphenyl-pyrrole-2,5-dione, the three benzene (B151609) rings exhibit dihedral angles of 48.2 (4)°, 30.2 (4)°, and 34.8 (4)° with the maleimide ring. researchgate.net In another related molecule, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl ring and the pyrrolyl ring form dihedral angles of 34.95 (5)° and 58.99 (5)°, respectively, with the central pyrazole (B372694) ring. nih.gov A similar trend is observed in 1-(3-Pyridyl)pyrrolidine-2,5-dione, where the angle between the pyridine (B92270) and pyrrolidine (B122466) rings is 64.58 (12)°. nih.gov These examples suggest that for this compound, the N-phenyl group and the 3-anilino group are significantly twisted relative to the plane of the pyrrole-2,5-dione ring.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 1,3,4-Triphenyl-pyrrole-2,5-dione | Phenyl | Maleimide | 48.2 (4) | researchgate.net |

| 1,3,4-Triphenyl-pyrrole-2,5-dione | Phenyl | Maleimide | 30.2 (4) | researchgate.net |

| 1,3,4-Triphenyl-pyrrole-2,5-dione | Phenyl | Maleimide | 34.8 (4) | researchgate.net |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Phenyl | Pyrazole | 34.95 (5) | nih.gov |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Pyrrolyl | Pyrazole | 58.99 (5) | nih.gov |

| 1-(3-Pyridyl)pyrrolidine-2,5-dione | Pyridine | Pyrrolidine | 64.58 (12) | nih.gov |

Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the solid-state structure and properties of this compound. The molecule possesses both a hydrogen bond donor (the N-H group of the anilino moiety) and hydrogen bond acceptors (the two carbonyl C=O groups).

An intramolecular hydrogen bond can form between the anilino N-H group and one of the adjacent carbonyl oxygen atoms, leading to the formation of a stable five or six-membered ring. This type of interaction is known to contribute to molecular planarity and stability. mdpi.com For instance, in a series of 4-anilino-5-fluoroquinazolines, a weak intramolecular NH···F hydrogen bond was characterized. escholarship.org

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are indispensable for monitoring the synthesis of this compound and ensuring the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions. thieme.de In the synthesis of substituted pyrroles, TLC is routinely used to track the consumption of starting materials and the formation of the product. rsc.org The spots on the TLC plate are typically visualized by fluorescence quenching under UV light, and staining with reagents like vanillin (B372448) or potassium permanganate (B83412) can also be employed. rsc.org By comparing the retention factor (Rf) values of the reactants and the product, the reaction's progression can be efficiently determined.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound and for quantitative analysis. It can be used to determine the stability of compounds in various media, such as plasma and urine, by measuring their concentration over time. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, allowing for the separation of the main product from any unreacted starting materials or byproducts, thereby providing a precise measure of its purity.

| Compound Type | TLC Conditions (Mobile Phase) | Typical Rf Value | Visualization Method | Reference |

|---|---|---|---|---|

| 2,5-disubstituted pyrrole | Petroleum Ether : Ethyl Acetate (B1210297) (19:1) | 0.28 | UV, vanillin | rsc.org |

| 2,5-disubstituted pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.18 | UV, vanillin | rsc.org |

| 2,5-disubstituted pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.24 | UV, vanillin | rsc.org |

| 2,5-disubstituted pyrrole | Petroleum Ether : Diethyl Ether (19:1) | 0.26 | UV, vanillin | rsc.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione, DFT calculations provide significant insights into its behavior.

DFT calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations often utilize hybrid functionals like B3LYP in conjunction with a suitable basis set to accurately model the electronic structure. nih.govresearchgate.net The optimized geometry reveals the spatial arrangement of the atoms, indicating a generally planar conformation for the pyrrole-2,5-dione ring, while the phenyl and anilino groups may exhibit some degree of torsion. nih.gov The total energy calculated from the optimized structure provides a measure of the molecule's thermodynamic stability. mdpi.com

Analyses of the electronic structure, such as the distribution of electron density, can reveal important features about bonding and reactivity. The calculated electronic properties are crucial for understanding how the molecule will interact with other chemical species. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is typically localized on the electron-rich anilino and phenyl moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient pyrrole-2,5-dione ring, making it susceptible to nucleophilic attack. researchgate.net The energies of these orbitals are fundamental in calculating various chemical descriptors.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests greater electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests greater electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as μ² / (2η), where μ is the chemical potential (-χ).

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is invaluable for identifying the electrophilic and nucleophilic sites of this compound. The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.govresearchgate.net Green areas represent neutral potential. nih.gov

For this compound, the MEP map typically shows negative potential around the oxygen atoms of the carbonyl groups on the pyrrole-2,5-dione ring, making them nucleophilic centers. nih.gov Positive potential is often observed around the N-H proton of the anilino group and the hydrogen atoms of the phenyl rings, indicating these as potential electrophilic sites.

Conformational Analysis and Stereochemical Prediction

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that arise from the rotation around single bonds. This is particularly important for understanding the molecule's flexibility and how it might interact with biological targets. Computational methods can be used to identify stable conformers and the energy barriers between them. mdpi.com

The primary points of rotation in this molecule are the bonds connecting the anilino and phenyl groups to the central pyrrole-2,5-dione ring. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations. These studies can predict the preferred three-dimensional structure of the molecule in different environments.

Derivatives and Structure Reactivity Relationships

Systematic Chemical Modification of the Anilino Moiety and its Influence on Reactivity

Research into related 3-arylaminopyrrole-2,5-diones has demonstrated that the nature of the arylamino group is critical in synthetic transformations such as transamination reactions. For instance, studies have shown that the reaction of 1-alkyl-3-alkylaminopyrrole-2,5-diones with primary arylamine hydrochlorides can yield 1-alkyl-3-arylaminopyrrole-2,5-diones. researchgate.net This suggests that the electronic and steric properties of the incoming arylamine, dictated by its substituents, play a significant role in the reaction's success and rate.

The influence of substituents on an aryl ring can be extrapolated to the anilino moiety of 3-anilino-1-phenyl-1H-pyrrole-2,5-dione. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups would increase the electron density on the anilino nitrogen, potentially enhancing its participation in resonance with the pyrrole-2,5-dione ring and affecting the reactivity of the C=C bond. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) would decrease the electron density, making the amino group less nucleophilic and potentially altering the molecule's interaction with electrophiles or its participation in addition reactions.

A systematic study involving the synthesis of derivatives with varied substituents on the anilino ring would allow for a quantitative analysis of these effects, often correlated using Hammett plots to relate reaction rates or equilibrium constants to the electronic properties of the substituents.

Table 1: Predicted Influence of Anilino Substituents on the Reactivity of this compound

| Substituent (on Anilino Ring) | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Increases nucleophilicity of the enamine system; may activate the pyrrole (B145914) ring towards electrophiles. |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Modestly increases electron density and reactivity compared to the unsubstituted compound. |

| -H (None) | Neutral (Reference) | Baseline reactivity for comparison. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decreases nucleophilicity; may slightly increase the electrophilicity of the pyrrole ring carbons. |

Substituent Effects on the Pyrrole Ring

The pyrrole-2,5-dione ring, also known as the maleimide (B117702) core, is an electron-deficient system due to the two carbonyl groups. Its reactivity is highly sensitive to the nature of substituents attached directly to the ring carbons (C-3 and C-4). In the parent compound, the C-4 position is unsubstituted. Introducing substituents at this position would significantly alter the steric and electronic environment of the molecule.

Studies on various substituted pyrrole-2,5-diones provide insight into these effects:

Halogenation: The introduction of a chlorine atom, as seen in 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, has a profound impact. nih.gov The strongly electron-withdrawing nature of chlorine enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This modification has been explored in the design of potential enzyme inhibitors. nih.gov

Alkylation: The presence of alkyl groups, such as in 3,4-dimethyl-1H-pyrrole-2,5-dione, can influence the molecule's conformation and steric accessibility. nih.gov While alkyl groups are weakly electron-donating, their primary impact is often steric, potentially hindering the approach of reactants to the ring. nih.gov

For this compound, placing a substituent at the C-4 position would disrupt the planarity and electronic distribution. An electron-withdrawing group at C-4 would further increase the electrophilic character of the double bond, making it a more potent Michael acceptor. Conversely, an electron-donating group could partially offset the electron-withdrawing effect of the carbonyls, thereby reducing its reactivity in Michael additions.

Impact of N-Substitution on Pyrrole-2,5-dione Chemical Behavior

The chemical behavior can be modulated by replacing the N-phenyl group with other substituents:

N-Alkyl Groups: Replacing the N-phenyl with N-alkyl groups, as in 1-alkyl-3-arylaminopyrrole-2,5-diones, can alter the compound's lipophilicity and steric profile. researchgate.net The synthesis of N-substituted pyrroles is a common strategy to enhance biological activities. cibtech.orgmdpi.com The Paal-Knorr reaction is a notable method for preparing such N-substituted pyrroles. mdpi.com The size of the alkyl group can create steric hindrance, potentially influencing the planarity of the molecule and its ability to interact with other species. researchgate.net

N-H (Unsubstituted): The parent maleimide structure, with a hydrogen at the N-1 position, is acidic (pKa around 10). This allows for deprotonation and subsequent reaction with electrophiles at the nitrogen atom. wikipedia.org The presence of the N-phenyl group in the title compound removes this acidic proton, preventing reactions that require N-deprotonation and fundamentally altering its chemical behavior compared to N-unsubstituted maleimides.

The electrochemical properties are also significantly affected by N-substitution. Studies on N-substituted pyrroles show that the nature of the substituent influences the oxidation potential and the properties of resulting polymers, indicating a direct impact on the electronic behavior of the pyrrole ring. researchgate.net

Comparative Chemical Reactivity Analysis with Structurally Related Pyrrole-2,5-diones and Maleimides

The reactivity of this compound can be best understood by comparing it to structurally related compounds, primarily N-phenylmaleimide and other substituted maleimides.

N-Phenylmaleimide: This compound lacks the C-3 anilino substituent. The double bond in N-phenylmaleimide is highly electrophilic and is a classic Michael acceptor, readily reacting with nucleophiles like thiols. The key difference in this compound is the presence of the anilino group. This group is an electron-donating enamine-like system, which pushes electron density into the C=C double bond. This donation reduces the electrophilicity of the β-carbon (C-4) compared to N-phenylmaleimide, making it a less potent Michael acceptor.

3,4-Disubstituted Pyrrole-2,5-diones: Compared to a compound like 1-phenyl-3,4-dimethyl-pyrrole-2,5-dione, the anilino group's electronic influence is much more significant than that of alkyl groups. The resonance donation from the anilino nitrogen fundamentally alters the electronic nature of the double bond from being purely electron-deficient to having enamine character.

Maleimide: The simplest representative, maleimide (1H-pyrrole-2,5-dione), is a highly reactive and symmetrical Michael acceptor. nih.gov The presence of the N-phenyl group in the title compound adds steric bulk and lipophilicity. The C-3 anilino group, as discussed, is the most significant point of differentiation, reducing the double bond's electrophilicity. The synthesis of 3-arylaminopyrrole-2,5-diones can sometimes be achieved from 3-halopyrrole-2,5-diones, highlighting the reactivity of the maleimide core towards nucleophilic substitution. researchgate.net

Table 2: Comparative Reactivity of Pyrrole-2,5-diones

| Compound | Key Structural Features | Predicted Reactivity in Michael Addition | Rationale |

|---|---|---|---|

| Maleimide | N-H, C3-H, C4-H | High | Unsubstituted, highly electrophilic double bond. nih.gov |

| N-Phenylmaleimide | N-Phenyl, C3-H, C4-H | High | Phenyl group adds steric bulk but the double bond remains highly electrophilic. |

| This compound | N-Phenyl, C3-Anilino | Reduced | The electron-donating anilino group reduces the electrophilicity of the C=C bond via resonance. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for related aminomaleimides often rely on multi-step procedures which may include the reaction of a substituted maleic anhydride (B1165640) with an amine followed by cyclization, or the nucleophilic substitution of a leaving group on a pre-formed maleimide (B117702) ring. Future research should focus on the development of more efficient, atom-economical, and environmentally benign synthetic methods.

Key areas for future investigation include:

One-Pot Syntheses: Designing one-pot, multi-component reactions that combine readily available starting materials to construct the 3-anilino-1-phenyl-1H-pyrrole-2,5-dione core in a single, efficient operation would be a significant advancement.

Catalytic C-H Amination: Exploring direct C-H amination of the 1-phenyl-1H-pyrrole-2,5-dione backbone at the C-3 position using aniline (B41778) as the amine source would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates.

Green Chemistry Approaches: The implementation of sustainable chemistry principles, such as the use of greener solvents (e.g., water, ethanol), solvent-free reaction conditions, or microwave-assisted synthesis to reduce reaction times and energy consumption, warrants further investigation.

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| One-Pot, Multi-Component Reaction | Maleic anhydride, Aniline, Phenylamine | High efficiency, reduced waste |

| Direct C-H Amination | 1-phenyl-1H-pyrrole-2,5-dione, Aniline | High atom economy |

| Microwave-Assisted Synthesis | Substituted maleic anhydrides, Anilines | Reduced reaction times, energy efficiency |

Exploration of New Reactivity Modes and Catalytic Applications

The unique electronic nature of this compound, featuring both an electron-rich enamine-like moiety and an electron-deficient maleimide ring, opens up a plethora of possibilities for novel chemical transformations. While aminomaleimides have been shown to act as nucleophiles in Michael additions, a vast landscape of their reactivity remains unexplored. acs.orgresearchgate.net

Future research in this area could focus on:

Cycloaddition Reactions: Investigating the participation of the enamine double bond in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, could lead to the synthesis of complex polycyclic and heterocyclic structures.

Transition-Metal Catalyzed Cross-Coupling: The C-H bonds on the pyrrole (B145914) and phenyl rings, as well as the N-H bond of the anilino group, could be targets for transition-metal-catalyzed cross-coupling reactions to introduce further molecular complexity.

Organocatalysis: Exploring the potential of this compound and its derivatives to act as organocatalysts, for instance, by leveraging the hydrogen-bonding capabilities of the N-H group or the nucleophilic character of the enamine, is a promising avenue. Research has shown that organocatalysts can be effectively used in reactions involving aminomaleimides. acs.orgnih.gov

| Reactivity Mode | Potential Reaction Partners | Expected Products |

| [4+2] Cycloaddition | Dienes | Fused heterocyclic systems |

| Suzuki-Miyaura Coupling | Arylboronic acids | Further arylated derivatives |

| Asymmetric Michael Addition | Nitroolefins, enones | Chiral succinimide (B58015) derivatives acs.orgnih.gov |

Advanced Structural Characterization Techniques and Methodological Advancements

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its reactivity and designing new applications. While standard techniques like NMR, IR, and mass spectrometry are fundamental, future research could employ more advanced methods.

Unexplored avenues include:

Single-Crystal X-ray Diffraction: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and solid-state packing, which is invaluable for understanding intermolecular interactions.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., NOESY) could be used to study the conformational dynamics of the molecule in solution.

Solid-State NMR: This technique could provide insights into the structure and dynamics of the compound in its solid, potentially polymorphic, forms.

| Characterization Technique | Information Gained | Potential Significance |

| Single-Crystal X-ray Diffraction | Precise 3D structure, packing | Understanding intermolecular forces, rational design |

| 2D NMR (NOESY) | Through-space proton correlations | Elucidation of solution-state conformation |

| Solid-State NMR | Structure in the solid phase | Characterization of polymorphs |

Deeper Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. acs.orgnih.gov Deeper theoretical investigations can provide a fundamental understanding of the electronic structure, reactivity, and reaction mechanisms of this compound.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Using DFT to model the transition states and reaction pathways for various transformations, such as cycloadditions and nucleophilic additions, can help in understanding the observed reactivity and predicting the feasibility of new reactions.

Rational Catalyst Design: Computational screening of potential catalysts for reactions involving this compound could accelerate the discovery of new and more efficient catalytic systems.

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra and comparing them with experimental data can aid in the definitive structural assignment of reaction products and intermediates.

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Transition state analysis of Michael additions | Understanding of stereoselectivity acs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra | Insight into electronic transitions |

| Molecular Dynamics (MD) Simulations | Conformational analysis in different solvents | Understanding solvent effects on reactivity |

Q & A

Q. What are the common synthetic routes for 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrrole-2,5-dione derivatives are synthesized by reacting substituted anilines with maleic anhydride derivatives under controlled conditions. Key steps include:

- Use of reducing agents like palladium on carbon (Pd/C) with hydrogen gas for nitro-group reduction (critical for introducing the anilino group) .

- Solvents such as ethanol or toluene are employed, with reaction progress monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .

- Optimization of temperature (often 60–80°C) and reaction time (12–24 hours) to maximize yield and purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H and ¹³C) identifies aromatic protons, sp²-hybridized nitrogens, and substituent positions .

- X-ray crystallography resolves bond lengths (e.g., ~1.40 Å for C=O bonds) and π-π stacking interactions (centroid distances ~3.44 Å) in related pyrrole-dione derivatives .

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight .

Q. What biological activity mechanisms are associated with this compound?

The 1-phenylpyrrole-2,5-dione scaffold is known for enzyme inhibition. For example:

- BH3-mimetic activity : The core structure binds to hydrophobic grooves in proteins (e.g., Bcl-2 family), disrupting protein-protein interactions critical in apoptosis pathways .

- Antiviral analogs : Structurally similar diketopiperazines inhibit viral enzymes (e.g., influenza H1N1 neuraminidase) via competitive binding, with IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or structural modifications. Methodological strategies include:

- Dose-response validation : Re-test activity across multiple concentrations and cell lines to confirm reproducibility .

- Structural analogs : Compare activities of derivatives with slight substituent changes (e.g., hydroxyl vs. methoxy groups) to identify pharmacophores .

- Computational docking : Use programs like Schrödinger’s CombiGlide to model binding interactions and predict bioactivity .

Q. What computational methods are used to predict the reactivity and regioselectivity of this compound in synthesis?

- Density functional theory (DFT) : Calculates thermodynamic parameters (e.g., Gibbs free energy) to predict reaction feasibility. For example, endergonic steps (~0.65 kcal/mol) indicate reversible intermediates, guiding solvent and catalyst selection .

- Molecular docking : Screens scaffold interactions with target enzymes to prioritize synthetic routes for derivatives with enhanced binding .

Q. How can synthetic protocols be optimized to improve regioselectivity in functionalization?

- Protecting groups : Temporarily block reactive sites (e.g., anilino nitrogen) to direct electrophilic substitution to the pyrrole ring .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Fe) to control cross-coupling reactions and minimize byproducts .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the anilino group, improving reaction specificity .

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.